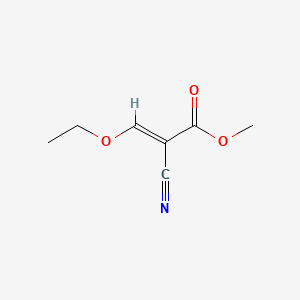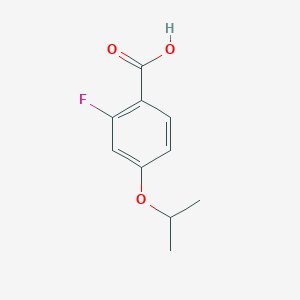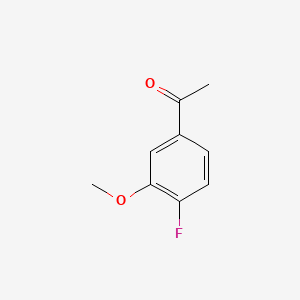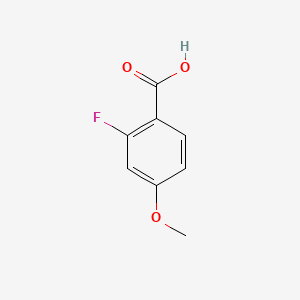
Methyl 2-cyano-3-ethoxyacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-3-ethoxyacrylate (MCEA) is a monomer used in the synthesis of polymers and copolymers materials. It is a colorless liquid with a pungent odor, and is insoluble in water. The synthesis of MCEA has been studied extensively and is used in a variety of applications, including medical and industrial uses.
Applications De Recherche Scientifique
Herbicidal Activities
- Methyl 2-cyano-3-ethoxyacrylate has been utilized in the synthesis of herbicidal compounds. For instance, (Z)-ethoxyethyl 2-cyano-3-methyl-3-(2-methylthio-5-pyridylmethylamino)acrylate, a derivative, exhibited significant herbicidal activity on crops like rape (Brassica napus) (Wang et al., 2004).
Synthesis of Acrylates
- This chemical has been used in the regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines to produce ethyl 2-[(alkylamino)(cyano)methyl] acrylates, contributing to advancements in the synthesis of acrylate compounds (Arfaoui & Amri, 2009).
Polymerization Studies
- The substance has been a focus in the study of anionic polymerization of alkyl cyanoacrylates, considering its importance in adhesive technologies. The study involved density functional theory to understand the polymerization reactions of various cyanoacrylates, including methyl-2-cyano-3-ethoxyacrylate (Ablat et al., 2016).
Radical Addition Reactions
- It has been employed in the synthesis of novel one-carbon radical equivalents, such as cyano(ethoxycarbonothioylthio)methyl benzoate, for radical addition to olefins, demonstrating its versatility in organic synthesis (Bagal et al., 2006).
Polymer Synthesis and Photoinduced Behavior
- The chemical has been instrumental in the creation of azo polymers with electronic push and pull structures, which were investigated for their photoinduced birefringence and surface relief grating behaviors, showcasing its potential in advanced material science (Cao et al., 2008).
Safety and Hazards
Orientations Futures
The future directions of “Methyl 2-cyano-3-ethoxyacrylate” are not clear as there is limited information available .
Relevant Papers There are several papers related to “this compound”. For instance, a paper titled “Synthesis, characterization, crystal structure and supramolecularity” discusses the synthesis, characterization, and crystal structure of the title compounds . Another paper titled “A Novel Mechanism of Action of Methyl-2-cyano-3,12 Dioxoolean-1,9 Diene-28-oate” discusses the mechanism of action of a similar compound .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Methyl 2-cyano-3-ethoxyacrylate can be achieved through a Knoevenagel condensation reaction between ethyl cyanoacetate and methyl acrylate, followed by esterification with ethanol. This pathway has been reported in literature and is a well-established method for the synthesis of this compound.", "Starting Materials": ["Ethyl cyanoacetate", "Methyl acrylate", "Ethanol"], "Reaction": ["Step 1: Mix Ethyl cyanoacetate and Methyl acrylate in the presence of a base catalyst such as piperidine or triethylamine.", "Step 2: Heat the mixture to 60-70°C and stir for several hours until the reaction is complete. The product formed is Methyl 2-cyano-3-oxobutenoate.", "Step 3: Add ethanol to the reaction mixture and reflux for several hours at 80-90°C. The product formed is Methyl 2-cyano-3-ethoxyacrylate.", "Step 4: Isolate the product by filtration or distillation and purify it by recrystallization or column chromatography." ] } | |
Numéro CAS |
29096-99-9 |
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
methyl 2-cyano-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C7H9NO3/c1-3-11-5-6(4-8)7(9)10-2/h5H,3H2,1-2H3 |
Clé InChI |
FYXVHJJZGRTONS-UHFFFAOYSA-N |
SMILES isomérique |
CCO/C=C(\C#N)/C(=O)OC |
SMILES |
CCOC=C(C#N)C(=O)OC |
SMILES canonique |
CCOC=C(C#N)C(=O)OC |
Autres numéros CAS |
29096-99-9 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)












